6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12594604 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity , focusing on its antitumor , antioxidant , and anti-diabetic properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₅N₄O₂S
- Molecular Weight : 340.42 g/mol
- Density : 1.44 g/cm³
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antitumor activity. For instance, a study conducted by researchers at the National Cancer Institute (NCI) assessed the anticancer potential of various derivatives against 60 cancer cell lines, including leukemia and breast cancer cells.
Key Findings:
- The compound exhibited high levels of cytotoxicity against several cancer cell lines.
- Specific derivatives showed enhanced activity against MDA-MB-468 breast cancer cells when substituents were modified, indicating structure-activity relationships (SAR) that could guide further development of more potent anticancer agents .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH free radical scavenging method.
Results:
- Among synthesized derivatives, one compound demonstrated an IC50 value of 16.97 µg/ml , indicating significant free radical scavenging ability.
- Other derivatives also showed promising antioxidant activities with IC50 values ranging from 18.78 to 21.40 µg/ml , suggesting potential applications in oxidative stress-related conditions .
Anti-Diabetic Activity
The anti-diabetic potential was assessed using a streptozotocin-induced model in albino rats.
Observations:
- The compound exhibited a 59.15% reduction in blood glucose levels , showcasing its efficacy as a hypoglycemic agent.
- This suggests potential therapeutic applications in managing diabetes mellitus through modulation of glucose metabolism .
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antitumor | High cytotoxicity against multiple cancer lines | |
Antioxidant | IC50 values between 16.97 - 21.40 µg/ml | |
Anti-Diabetic | 59.15% reduction in blood glucose levels |
Case Studies and Experimental Approaches
- Antitumor Study : The synthesis and evaluation of various derivatives were performed using in vitro assays on cancer cell lines to determine their efficacy and mechanism of action.
- Antioxidant Evaluation : DPPH assay was utilized to quantify the free radical scavenging ability of the synthesized compounds.
- Diabetic Model Testing : In vivo studies on diabetic rats helped establish the anti-diabetic properties through blood glucose monitoring.
Properties
IUPAC Name |
4-[[6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-23-14-5-2-13(3-6-14)4-7-16-20-22-15(18-19-17(22)25-16)12-21-8-10-24-11-9-21/h2-7H,8-12H2,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTABYPSLNCYTJ-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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